Hexanenitrile
Description
Overview of Research Scope and Significance
The research scope surrounding hexanenitrile encompasses its physical and chemical properties, synthesis, and participation in diverse reactions. As a representative aliphatic nitrile, studies involving this compound contribute to the fundamental understanding of the behavior of this functional group. Nitriles, in general, are significant as versatile intermediates in the synthesis of a wide array of valuable compounds, including polymers, carboxylic acids, pharmaceuticals, and fine chemicals. frontiersin.orgbritannica.comrsc.org The activation of the carbon-nitrogen triple bond under mild conditions is a particularly important area of research due to its implications for efficient and selective chemical transformations. rug.nl
This compound itself has been identified in specific contexts, such as among the volatile compounds found in dry-cured ham, indicating its presence and potential relevance in natural or processed products. mdpi.com Research also investigates its role as a substrate in specific synthetic methodologies aimed at creating more complex molecules.
Historical Context of Nitrile Chemistry Research
The history of nitrile chemistry research dates back over a century, with early work focusing on their synthesis and basic reactions. The conversion of nitriles has evolved from initial chemical hydration methods to more recent and often more environmentally friendly biotransformation approaches. frontiersin.org Pioneering work in the chemical catalysis of nitriles to carboxamides was reported over four decades ago. frontiersin.org The development of synthetic materials like nitrile rubber, an acrylonitrile-butadiene copolymer, in the 1930s highlights the historical significance of nitriles in polymer science and industrial applications. britannica.com Furthermore, the hydrogenation of nitriles using heterogeneous catalysts has been a subject of research for more than a century. researchgate.net
Current Paradigms in Aliphatic Nitrile Research
Current research in aliphatic nitrile chemistry, including studies on this compound, is characterized by the development of novel synthetic strategies and catalytic methods. A significant paradigm involves the use of biocatalysts, such as nitrile hydratase (NHase), for the selective hydration of nitriles to amides under mild conditions, offering an eco-friendly alternative to traditional chemical routes. frontiersin.orgresearchgate.net Research is actively pursuing ways to overcome limitations of enzymes like NHase, particularly concerning substrate specificity, through techniques such as enzyme engineering and mutation. researchgate.net
Another key area is the catalytic hydrogenation of nitriles to produce amines, utilizing various catalyst systems including heterogeneous catalysts and metal pincer complexes. rug.nlresearchgate.netcsic.es Novel synthetic methodologies are also being explored, such as the direct synthesis of nitriles from readily available precursors like alcohols and ammonia (B1221849) through electrocatalytic methods rsc.org, and strategies involving the cleavage of carbon-carbon double or triple bonds rsc.org. Radical-mediated reactions, including those incorporating remote functional group migration, represent a modern approach to functionalizing nitriles and creating molecular complexity. researchgate.net The application of continuous-flow processes for nitrile synthesis is also gaining traction due to its potential for sustainable chemical production. europa.eu Furthermore, research into the chiroptical sensing of chiral nitriles reflects the ongoing interest in analytical methods for these compounds. acs.org Nitrile oxides, reactive intermediates derived from nitriles, continue to be explored for their utility in organic synthesis, particularly in cycloaddition reactions. researchgate.net
Detailed research findings on this compound include its physical properties, which are crucial for its handling and application in chemical processes.
| Property | Value | Source |
| Molecular Weight | 97.161 g/mol | fishersci.canih.govsigmaaldrich.com |
| Boiling Point | 160-164 °C | fishersci.catcichemicals.comsigmaaldrich.com |
| Melting Point | -80 °C | sigmaaldrich.com |
| Density (25 °C) | 0.809 g/mL | sigmaaldrich.com |
| Refractive Index | 1.406 (lit.) | tcichemicals.comsigmaaldrich.com |
| Water Solubility | Partially miscible (2.48 g/L at 25 °C) | nih.gov |
| Vapor Pressure | 2.85 mmHg | nih.gov |
| Flash Point | 43 °C | tcichemicals.comsigmaaldrich.com |
This compound has been used as a substrate in studies investigating the hydrogenation of alkyl nitriles to secondary aliphatic amines catalyzed by osmium complexes. csic.es Research has shown that such reactions can achieve high yields of the corresponding secondary amines under specific conditions. csic.es For instance, in one study, this compound was converted to the corresponding secondary amine quantitatively after 24 hours using a specific osmium catalyst under a hydrogen atmosphere. csic.es
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |
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InChI Key |
AILKHAQXUAOOFU-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCC#N | |
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Molecular Formula |
C6H11N | |
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DSSTOX Substance ID |
DTXSID0060858 | |
| Record name | Hexanenitrile | |
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Molecular Weight |
97.16 g/mol | |
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Physical Description |
Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |
| Record name | Hexanenitrile | |
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Vapor Pressure |
2.85 [mmHg] | |
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CAS No. |
628-73-9, 68002-67-5 | |
| Record name | Hexanenitrile | |
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Synthetic Methodologies and Chemical Transformations of Hexanenitrile
Hexanenitrile as a Core Building Block in Organic Synthesis
This compound is widely utilized as a versatile building block in organic synthesis due to the reactivity of its nitrile functional group guidechem.com. This functional group can be transformed into a variety of other functionalities, making this compound a valuable precursor for synthesizing more complex molecules solubilityofthings.comontosight.ai.
A key transformation of nitriles, including this compound, is their conversion to primary amines and carboxylic acids . Hydrolysis of this compound under acidic or basic conditions yields hexanoic acid and ammonia (B1221849) cymitquimica.com. Reduction of this compound, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, produces hexylamine, a primary amine . The conversion of nitriles to primary amines is particularly useful in the synthesis of pharmaceuticals and agrochemicals, as it can avoid the formation of secondary or tertiary amines .
Here's a simplified representation of these transformations:
| Transformation | Reagents/Conditions | Product |
| Hydrolysis | Acidic or Basic Conditions | Hexanoic Acid |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Hexylamine |
Selective functional group interconversion involving nitriles focuses on transforming the nitrile group while preserving other functionalities within the molecule, or vice versa. While the provided text doesn't detail specific strategies for selective interconversion of this compound itself beyond the general hydrolysis and reduction, the broader field of nitrile chemistry involves various methods for selective transformations. For instance, partial reduction of a nitrile can yield an aldehyde, and reactions can be designed to selectively react with the nitrile group in the presence of other functional groups like esters or halides. Conversely, reactions on other parts of the molecule can be carried out while the relatively stable nitrile group remains intact ontosight.ai.
Advanced Synthetic Routes to this compound and its Derivatives
Beyond traditional methods, advanced synthetic strategies are being developed for the production of nitriles and their derivatives.
Electrosynthesis offers a greener and more sustainable alternative to conventional chemical methods for nitrile production, often avoiding the need for toxic reagents and harsh conditions sciengine.comresearchgate.netacs.orgnih.gov. This approach utilizes electrical energy to drive chemical reactions. The development of electrochemical synthesis of cyano-containing compounds under mild conditions and with low energy consumption is becoming increasingly important for industrial production sciengine.comresearchgate.net.
Recent research has explored the direct electrosynthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts in aqueous electrolytes under benign conditions rsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.netchemrxiv.org. This method presents a promising electrocatalytic system for the sustainable synthesis of nitriles chemrxiv.orgresearchgate.netrsc.org. The reaction is proposed to proceed via a dehydrogenation-imination-dehydrogenation sequence rsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.net.
Detailed research findings indicate that in situ formed Ni²⁺/Ni³⁺ redox species serve as the active sites for converting the alcohol to the nitrile rsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.net. Ni²⁺ is also shown to exhibit capability for the oxidation of imine intermediates rsc.orgchemrxiv.orgresearchgate.netrsc.org. Studies have shown the broad feasibility of this strategy for transforming various primary alcohols into their corresponding nitriles rsc.orgchemrxiv.orgresearchgate.netrsc.org.
Electrocatalytic refinements and process optimization in nitrile electrosynthesis from primary alcohols and ammonia on nickel catalysts have been investigated to enhance efficiency and selectivity rsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.netrsc.org. Parameters such as applied potential, temperature, pH levels, and substrate concentrations can influence the reaction outcome rsc.org.
Studies on the electrosynthesis of benzonitrile (B105546) from benzyl (B1604629) alcohol and ammonia on a nickel catalyst have provided insights into optimal conditions. For instance, a high benzonitrile faradaic efficiency of 62.9% and a formation rate of 93.2 mmol m⁻²cat h⁻¹ were achieved at room temperature rsc.orgrsc.orgresearchgate.net. The reaction temperature can influence product distribution, and electrosynthesis is often enhanced at higher temperatures rsc.org. The rate-determining step is likely the cleavage of the α-carbon C–H bond of the alcohol rsc.orgchemrxiv.orgresearchgate.netrsc.orgresearchgate.net.
While the specific optimization for this compound itself via this electrocatalytic route is not explicitly detailed in the provided snippets, the principles and findings from the electrosynthesis of other nitriles, particularly from primary alcohols and ammonia using nickel catalysts, are directly relevant to the potential optimization of this compound electrosynthesis.
Here is a table summarizing some experimental conditions and outcomes for the nickel-catalyzed electrosynthesis of benzonitrile, which is analogous to this compound synthesis from a primary alcohol:
| Substrate | Catalyst | Conditions | Product | Faradaic Efficiency | Formation Rate |
| Benzyl Alcohol | Ni foam | Aqueous NH₃, pH 13, 1.425 V vs. RHE, 8 h, RT | Benzonitrile | ~63.0% chemrxiv.orgresearchgate.net | 93.2 mmol m⁻²cat h⁻¹ rsc.orgrsc.orgresearchgate.net |
This table illustrates the potential efficiency of nickel-catalyzed electrosynthesis for producing nitriles from primary alcohols and ammonia.
Hydrocyanation of Unsaturated Hydrocarbons
Hydrocyanation involves the addition of hydrogen cyanide (HCN) to unsaturated carbon-carbon bonds, typically catalyzed by transition metals. This process is a significant method for synthesizing nitriles from alkenes. ua.eswikipedia.org While direct hydrocyanation using HCN can be hazardous, transfer hydrocyanation methods utilizing HCN surrogates like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide have been developed. ua.eswikipedia.orgethz.ch Nickel catalysts are commonly employed in the hydrocyanation of unactivated alkenes. ua.esuni-koeln.de
Enantioselective Nickel-Catalyzed Hydrocyanation of Alkenes
Enantioselective hydrocyanation aims to produce chiral nitriles with high stereoselectivity. Nickel complexes, particularly those with chiral phosphine (B1218219) or phosphite (B83602) ligands, have been investigated for this purpose. uni-koeln.deamazonaws.comcore.ac.ukunits.it Research has explored the use of in situ generated nickel catalyst systems, often involving nickel(II) salts, diphosphine ligands, and a reductant. uni-koeln.de
Studies have shown that the asymmetric nickel-catalyzed hydrocyanation of vinylarenes using HCN or TMSCN/MeOH in the presence of chiral phosphine-phosphite ligands can yield branched nitriles with high enantioselectivities. units.it The regioselectivity and enantioselectivity are influenced by the catalyst system and reaction conditions. uni-koeln.deunits.it
Substrate Scope and Selectivity Enhancements
The substrate scope of nickel-catalyzed hydrocyanation has been extended to various alkenes, including aliphatic olefins and vinylarenes. ethz.chuni-koeln.de For instance, 1-hexene (B165129) has been converted to 1-hexanenitrile in excellent yield using a nickel(II) salt/diphosphine ligand/zinc powder catalyst system and acetone cyanohydrin as the HCN source. uni-koeln.de
Efforts have been made to improve regioselectivity, favoring either linear (anti-Markovnikov) or branched (Markovnikov) products depending on the catalyst and substrate design. ua.esuni-koeln.de Ligand design plays a crucial role in achieving high selectivity. uni-koeln.de
Electrochemical Hetero-difunctionalization
Electrochemical methods offer a sustainable approach to alkene difunctionalization by using electrons as redox agents, thus avoiding the need for external chemical oxidants or metal catalysts in some cases. researchgate.net This can lead to the simultaneous incorporation of two functional groups across a double bond. researchgate.net
Pathways Involving Nitrile Migration
Electrochemical difunctionalization reactions can involve functionality migration, including nitrile migration. researchgate.netcardiff.ac.uk An electrochemical method for the azidocyanation of alkenes has been developed which proceeds via 1,4-nitrile migration. cardiff.ac.ukresearchgate.netresearchgate.netnih.gov This method is applicable to various alkene-containing cyanohydrins, providing access to 1,2-azidonitriles. cardiff.ac.ukresearchgate.netresearchgate.netnih.gov
Synthesis of Trifunctionalized this compound Derivatives
Electrochemical methodologies have been extended to synthesize trifunctionalized this compound derivatives. cardiff.ac.ukresearchgate.netresearchgate.netnih.gov Specifically, an electrochemical alkene sulfonylcyanation procedure and a method to access a trifunctionalized this compound from a malononitrile (B47326) starting material have been reported. cardiff.ac.ukresearchgate.netresearchgate.netnih.gov These methods demonstrate the potential of electrochemistry in constructing complex molecular architectures with multiple functional groups. The orthogonal derivatization of the resulting products has also been demonstrated. cardiff.ac.ukresearchgate.netresearchgate.net
Biocatalytic Synthesis and Transformations of this compound
Biocatalysis, utilizing enzymes or microorganisms, provides an environmentally friendly and often highly selective route for chemical synthesis and transformations under mild conditions. core.ac.ukresearchgate.net Enzymes can exhibit high enantio- and regioselectivity, which is particularly valuable for producing chiral compounds. core.ac.ukresearchgate.netmdpi.com
This compound has been studied in the context of biocatalytic processes. Research indicates that nitrilases, enzymes that catalyze the hydrolysis of nitriles, can quantitatively convert nitriles to their corresponding amides. researchgate.net This enzymatic hydrolysis can also proceed in two stages via a nitrile hydratase and an amidase. researchgate.net
Biocatalytic approaches have been explored for the synthesis of chiral intermediates relevant to pharmaceuticals, including derivatives of this compound. For example, the enantioselective reduction of 5-oxothis compound (B84432) by microorganisms like Pichia methanolica has been shown to produce (S)-5-hydroxythis compound with high conversion and enantiomeric excess. core.ac.ukpsu.edu Enzymatic resolution of racemic 5-acetoxythis compound using lipases has also been demonstrated to yield (S)-5-acetoxythis compound with high enantiomeric excess. mdpi.com
Enzymatic Conversion to Hexanamides
The enzymatic hydration of nitriles to their corresponding amides is a significant biotransformation pathway. This conversion can be catalyzed by nitrile hydratases.
While nitrile hydratases convert nitriles to amides, nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. researchgate.netnih.gov Research indicates that this compound can be quantitatively converted to the corresponding amides using nitrilases. This enzymatic approach offers an efficient route for producing amides from nitriles.
Enzymatic methods are increasingly employed in the synthesis of chiral intermediates, which are crucial for the pharmaceutical industry due to the importance of chirality in drug efficacy and safety. mdpi.comcore.ac.ukresearchgate.netnih.gov While the direct conversion of this compound to chiral intermediates using nitrilases is not explicitly detailed in the search results, the enzymatic conversion of related oxo-nitriles and racemic hydroxy-nitriles to chiral hydroxy-nitriles highlights the potential of biocatalysis in generating chiral compounds relevant to this compound chemistry. mdpi.comresearchgate.net
Enantioselective Bioreductions for Hydroxythis compound Synthesis
Enantioselective bioreduction is a powerful technique for synthesizing chiral alcohols, including hydroxyhexanenitriles, which are valuable chiral intermediates in the synthesis of pharmaceuticals, such as anti-Alzheimer's drugs. mdpi.comcore.ac.ukresearchgate.net
The yeast Pichia methanolica (specifically strain SC 16116) has been successfully employed for the enantioselective reduction of 5-oxo-hexanenitrile to produce 5-(S)-hydroxythis compound. mdpi.comcore.ac.ukresearchgate.netnih.govd-nb.info This process has demonstrated high reaction yields (80-90%) and excellent enantiomeric excess (>95% e.e.). mdpi.comcore.ac.ukresearchgate.netnih.gov
Detailed research findings on the microbial reduction by Pichia methanolica SC 16116 show its effectiveness in converting keto-nitriles to the desired (S)-alcohols with high stereoselectivity. mdpi.comcore.ac.ukresearchgate.netnih.gov
| Substrate | Microorganism | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 5-oxo-hexanenitrile | Pichia methanolica SC 16116 | 5-(S)-hydroxythis compound | 80-90 | >95 |
| Ethyl 5-oxo-hexanoate | Pichia methanolica SC 16116 | Ethyl (S)-5-hydroxyhexanoate | 80-90 | >95 |
Enzymatic resolution is another strategy for obtaining enantiomerically enriched hydroxyhexanenitriles. This technique relies on the differential reaction rates of enantiomers in the presence of a chiral enzyme. unipd.itnih.govwikipedia.org
Enzymatic succinylation of racemic 5-hydroxythis compound using immobilized lipase (B570770) PS-30 has been shown to yield (S)-5-hydroxythis compound with high enantiomeric excess (>99% e.e.), although with a theoretical maximum yield of 50% for a kinetic resolution. mdpi.comresearchgate.net Another approach involves the enzymatic hydrolysis of racemic 5-acetoxythis compound by Candida antarctica lipase, which selectively hydrolyzes the (R)-isomer, leaving the (S)-acetoxythis compound, which can then be converted to (S)-5-hydroxythis compound. mdpi.comresearchgate.net This method also achieved high enantiomeric excess (>99% e.e.). mdpi.comresearchgate.net
| Racemic Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 5-hydroxythis compound | Immobilized lipase PS-30 | (S)-5-hydroxythis compound | 34 (of 50 max) | >99 |
| 5-acetoxythis compound | Candida antarctica lipase | (S)-5-acetoxythis compound | 42 (of 50 max) | >99 |
| followed by conversion to (S)-5-hydroxythis compound |
Substrate Scope Expansion in Nitrile Hydratases
Nitrile hydratases (NHases) are valuable biocatalysts for converting nitriles to amides and are used in industrial processes. frontiersin.orgnih.govresearchgate.netrcsb.org However, their application can be limited by a narrow substrate scope, particularly with bulky nitriles. frontiersin.orgresearchgate.netrsc.orgrsc.org
Research is being conducted to expand the substrate scope of nitrile hydratases through protein engineering, such as mutations of residues at the tunnel entrance leading to the active site. researchgate.netrsc.orgrsc.org These modifications can increase the enzyme's activity towards bulkier substrates by expanding the entrance and promoting substrate access through dynamic movements. researchgate.netrsc.orgrsc.org
Studies on the substrate specificity of different nitrile hydratases, including those from Rhodococcus rhodochrous J1, have shown varying activity towards different nitriles. nih.govoup.com For instance, a low-molecular-mass NHase from Rhodococcus rhodochrous J1 showed higher specific activity towards n-capronitrile (this compound) compared to a high-molecular-mass NHase from the same strain. oup.com While some NHases show preference for short unbranched aliphatic nitriles, others exhibit broader tolerance, including towards heterocyclic nitriles. nih.govmdpi.com Expanding the substrate scope of NHases is crucial for their wider industrial application in producing a diverse range of valuable amides. researchgate.netrsc.org
Activity of Rhodococcus rhodochrous J1 NHases towards this compound
| Enzyme Type | Substrate | Specific Activity (µmol min⁻¹ mg⁻¹) |
| Low-molecular-mass NHase (L-NHase) | n-capronitrile | 1740 |
| High-molecular-mass NHase (H-NHase) | n-capronitrile | Lower than L-NHase |
Rational Engineering of Enzyme Active Sites
Rational engineering of enzyme active sites involves making targeted modifications to the amino acid residues within or near the active site based on the understanding of the enzyme's three-dimensional structure, catalytic mechanism, and substrate binding interactions. nih.govfrontiersin.orgrsc.orgfrontiersin.orgnih.gov This approach is guided by structural information, computational modeling, and biochemical data. nih.govresearchgate.netresearchgate.net
For enzymes that act on nitriles, such as nitrilases and nitrile hydratases, the active site architecture dictates substrate binding and catalytic efficiency. google.comresearchgate.netnih.gov Rational design strategies can focus on modifying the size, shape, hydrophobicity, and electrostatic environment of the active site or the substrate access tunnel to improve the binding and conversion of specific substrates like this compound. rsc.orgfrontiersin.orgchemrxiv.orgresearchgate.netsemanticscholar.org
Studies on nitrile hydratases, for instance, have shown that residues lining the substrate access tunnel and the active site play a crucial role in determining substrate scope and catalytic performance. rsc.orgresearchgate.netsemanticscholar.org Rational tunnel engineering, based on calculations and structural analysis, has been successfully applied to broaden the substrate range of nitrile hydratases, enabling improved activity towards various nitriles. rsc.orgresearchgate.netsemanticscholar.org While specific detailed examples of rational design solely focused on optimizing an enzyme for this compound conversion through active site engineering are not extensively detailed in the provided search results, the general principles applied to other nitriles and the enzymes that process this compound are directly relevant. Modifying key residues within the active site or the entrance to the catalytic pocket could potentially enhance the binding and orientation of this compound, leading to improved catalytic efficiency or altered product selectivity (e.g., favoring amide over acid formation or vice versa, depending on the enzyme class). nih.govfrontiersin.orgcapes.gov.br
Mutational Analysis for Enhanced Catalytic Performance
Mutational analysis is a fundamental technique in enzyme engineering used to probe the role of specific amino acid residues in enzyme function and to create variants with improved properties. quantumzyme.commdpi.commpg.de This involves introducing changes in the enzyme's amino acid sequence through techniques like site-directed mutagenesis or random mutagenesis (as part of directed evolution) and then evaluating the effect of these mutations on catalytic performance. nih.govquantumzyme.comnih.govfrontiersin.org
For enzymes that catalyze the transformation of this compound, mutational analysis can be employed to enhance various catalytic parameters, including:
Activity: Increasing the rate at which this compound is converted to the desired product. mdpi.comnih.gov
Substrate Specificity: Improving the enzyme's preference for this compound over other similar molecules. rsc.orgcapes.gov.br
Selectivity: Controlling whether the nitrile group is hydrolyzed to a carboxylic acid (by nitrilase) or an amide (by nitrile hydratase), or in the case of chiral nitriles like 2-amino-6-hydroxy this compound, improving enantioselectivity. google.comnih.govcapes.gov.br
Stability: Enhancing the enzyme's tolerance to temperature, pH, or organic solvents, which can be important for industrial processes involving this compound. researchgate.netresearchgate.netmdpi.comgoogle.com
Studies have demonstrated the effectiveness of mutational analysis in improving the performance of nitrile-converting enzymes. For instance, mutations in nitrile hydratases have been shown to increase specific activity and broaden substrate scope, including activity towards substrates like this compound. rsc.orgresearchgate.netsemanticscholar.org These mutations can affect residues in the substrate access tunnel, influencing how easily this compound can reach the active site, or residues within the active site itself, affecting binding and catalysis. nih.govbiorxiv.orgresearchgate.netsemanticscholar.org
Mechanistic Investigations and Reaction Kinetics of Hexanenitrile
Elucidation of Hydrolysis Mechanisms
The hydrolysis of nitriles, including hexanenitrile, typically leads to the formation of carboxylic acids. This reaction can be catalyzed by either acids or bases, with each condition following a different mechanistic pathway. An amide intermediate is commonly formed during both processes, although it is often not isolated. libretexts.org
Acid-Catalyzed Pathways
Acid-catalyzed hydrolysis of nitriles begins with the protonation of the nitrogen atom in the nitrile group. libretexts.orgyoutube.com This protonation enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water, a relatively weak nucleophile. libretexts.orgyoutube.com Following the addition of water, a proton transfer occurs, leading to a resonance-stabilized, protonated amide intermediate. libretexts.org Deprotonation of this intermediate yields the amide. libretexts.org Further hydrolysis of the amide, also under acidic conditions, proceeds to form the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgbyjus.com The mechanism involves the protonation of the amide's carbonyl oxygen, followed by nucleophilic attack by water, proton transfers, elimination of ammonia (B1221849), and final deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.orgchemguide.co.uk
Base-Catalyzed Pathways
In contrast, the base-catalyzed hydrolysis of nitriles is initiated by the nucleophilic addition of a hydroxide (B78521) ion to the carbon atom of the nitrile group. libretexts.orgyoutube.com This direct attack is possible because the hydroxide ion is a strong nucleophile. libretexts.orgyoutube.com This step generates an imine anion intermediate. libretexts.org Subsequent protonation of the imine anion by water forms an imidic acid, which is a tautomer of the amide. libretexts.org Tautomerization of the imidic acid yields the amide. libretexts.org The amide then undergoes further base-catalyzed hydrolysis. This involves the nucleophilic attack of hydroxide on the amide carbonyl, formation of a tetrahedral intermediate, and elimination of an amide ion (NH₂⁻). youtube.com The amide ion is a strong base and is protonated by water to form ammonia. The resulting carboxylic acid is deprotonated by the base present in the solution, forming a carboxylate salt. chemistrysteps.com Neutralization with acid in a work-up step yields the carboxylic acid. youtube.com The base-catalyzed hydrolysis is generally considered irreversible because the carboxylate product is less susceptible to nucleophilic attack compared to the carboxylic acid. chemistrysteps.com
Analysis of Reduction Mechanisms
Reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The primary products are typically amines or aldehydes.
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation is a widely used method for reducing nitriles to primary amines. wikipedia.orgbme.hu This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The mechanism generally involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. Hydrogen atoms are added across the carbon-nitrogen triple bond, proceeding through an imine intermediate. bme.hu Further hydrogenation of the imine intermediate yields the primary amine. wikipedia.org While the primary product is the desired amine, side reactions can occur, leading to the formation of secondary and tertiary amines. wikipedia.orgbme.hu These by-products can form through the reaction of the intermediate imine with the primary amine product. wikipedia.org Catalyst choice and reaction conditions, including solvent and temperature, are crucial for controlling selectivity towards the primary amine. wikipedia.org
Hydride Reduction Mechanisms
Reduction of nitriles can also be achieved using metal hydride reagents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent commonly used for the complete reduction of nitriles to primary amines. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon atom of the nitrile group. chemistrysteps.comdalalinstitute.com This initial addition forms an imine anion, which is stabilized by complexation with the aluminum species. libretexts.orgchemistrysteps.com A second nucleophilic addition of hydride to the carbon of the imine intermediate occurs, leading to a dianion. libretexts.org Upon aqueous work-up, this intermediate is protonated to yield the primary amine. libretexts.orgchemistrysteps.com
Gas-Phase Reaction Kinetics and Atmospheric Pathways
The gas-phase reactions of this compound with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl) are crucial for understanding its fate and lifetime in the atmosphere. Smog chamber/Fourier transform infrared (FTIR) techniques have been employed to measure the kinetics of these reactions for a series of n-alkyl cyanides, including this compound. researchgate.net
Reactions with Hydroxyl Radicals
Reactions with hydroxyl radicals are a significant atmospheric sink for many organic compounds. researchgate.netcopernicus.org The reaction between OH radicals and nitriles, including this compound, can occur through various pathways, such as hydrogen abstraction and OH addition to the cyano group. researchgate.netacs.orgresearchgate.net
Kinetic studies have provided rate constants for the reaction of OH radicals with different alkyl cyanides. For n-alkyl cyanides CH₃(CH₂)ₓCN with x = 0–3, the rate constants for the reaction with OH radicals at 296 ± 2 K and 700 Torr of air or N₂ diluent were measured. researchgate.netresearchgate.net
| Compound | Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions | Source |
| Acetonitrile (B52724) | CH₃CN | (4.07 ± 1.21) × 10⁻¹⁴ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Propanenitrile | CH₃CH₂CN | (1.24 ± 0.27) × 10⁻¹³ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Butanenitrile | CH₃(CH₂)₂CN | (4.63 ± 0.99) × 10⁻¹³ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Pentanenitrile | CH₃(CH₂)₃CN | (1.58 ± 0.38) × 10⁻¹² | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| This compound | CH₃(CH₂)₄CN | Not explicitly listed in snippet | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
Based on the trend observed for shorter chain nitriles, the rate constant for this compound is expected to be higher than that of pentanenitrile. The atmospheric lifetimes of n-alkyl cyanides were estimated based on the measured OH radical rate constants, showing a decrease in lifetime with increasing alkyl chain length. researchgate.net
The reaction of OH radicals with nitriles can involve the formation of adducts. For instance, the initial attack of OH on HCN leads to the formation of the HC(OH)N adduct. researchgate.netacs.orgresearchgate.net For acetonitrile (CH₃CN), both CH₂CN and CH₃C(OH)N adducts are expected to form in similar proportions. researchgate.netacs.orgresearchgate.net The formation of hydroxyl radical adducts can be followed by intramolecular rearrangements. nih.govnih.gov
In the presence of O₂, a four-step mechanism has been proposed to explain the experimental observation of OH regeneration during the reaction of OH with acetonitrile. researchgate.netacs.orgresearchgate.net This mechanism involves OH addition to the carbon atom of the CN group, followed by O₂ addition to the nitrogen atom, an intramolecular hydrogen migration from OH to OO, and finally, OH elimination. researchgate.netacs.orgresearchgate.net This proposed mechanism aligns with studies on the reaction of OH with HCN. researchgate.netacs.orgresearchgate.net
Reactions with Chlorine Atoms
Reactions with chlorine atoms are another pathway for the atmospheric degradation of organic compounds. researchgate.netacs.orgacs.org Kinetic studies have also investigated the reaction of chlorine atoms with n-alkyl cyanides. researchgate.netresearchgate.net
| Compound | Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions | Source |
| Acetonitrile | CH₃CN | (1.04 ± 0.25) × 10⁻¹⁴ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Propanenitrile | CH₃CH₂CN | (9.20 ± 3.95) × 10⁻¹³ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Butanenitrile | CH₃(CH₂)₂CN | (2.03 ± 0.23) × 10⁻¹¹ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| Pentanenitrile | CH₃(CH₂)₃CN | (6.70 ± 0.67) × 10⁻¹¹ | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
| This compound | CH₃(CH₂)₄CN | Not explicitly listed in snippet | 296 ± 2 K, 700 Torr air/N₂ | researchgate.netresearchgate.net |
The rate constants for the reaction with Cl atoms increase significantly with the length of the alkyl chain for CH₃(CH₂)ₓCN (x = 0–3). researchgate.netresearchgate.net While the rate coefficients for reactions with Cl atoms can be faster than those with OH radicals for some compounds, the generally lower atmospheric concentration of Cl atoms compared to OH radicals often makes the reaction with OH the main atmospheric sink. researchgate.net
Theoretical Modeling of Reaction Mechanisms
Theoretical studies employing quantum chemistry methods have been used to investigate the mechanisms of reactions involving nitriles and radicals. acs.orgresearchgate.netumich.edu These studies help in understanding reaction pathways, transition states, and the energetics of the reactions. For example, theoretical calculations have been performed to study the mechanism of OH reactions with HCN and acetonitrile in the presence of O₂. acs.orgresearchgate.net Computational methods have also been applied to study the reaction of OH radicals with other nitriles, providing insights into hydrogen abstraction and addition/elimination mechanisms. researchgate.net Theoretical modeling plays a crucial role in complementing experimental kinetic studies and elucidating complex atmospheric reaction mechanisms. umich.edu
Electrochemical Reaction Mechanisms
Electrochemical methods offer alternative approaches for the transformation of organic compounds, including nitriles. Electrochemical reactions involve the transfer of electrons between a substrate molecule and an electrode, often generating radical or ionic intermediates. researchgate.net
This compound has been involved in studies exploring electrochemical reaction mechanisms. For instance, a trifunctionalized this compound product was accessed from a malononitrile (B47326) starting material using an electrochemical method involving alkene azidocyanation via 1,4-nitrile migration. rsc.orgcardiff.ac.ukrsc.org Mechanistic investigations, including cyclic voltammetry and radical clock experiments, have indicated the presence of radical intermediates in such electrochemical processes. rsc.orgcardiff.ac.ukrsc.org The electrochemical synthesis of nitriles from primary alcohols and ammonia has also been reported, proceeding via a dehydrogenation-imination-dehydrogenation pathway. rsc.org
Radical Intermediate Formation and Characterization
The formation of radical intermediates plays a significant role in various transformations of this compound. Radical species can be generated through different methods, including photoredox catalysis and electrochemical processes. The characterization of these transient species is essential for elucidating reaction mechanisms.
One approach to generating alkyl radicals, which can subsequently react with or be derived from nitriles like this compound, involves electrochemical methods. whiterose.ac.uk These methods offer an alternative to traditional radical initiators and can operate under mild conditions. whiterose.ac.uk In some radical-mediated reactions involving hexenenitriles (unsaturated analogues of this compound), radical intermediates are formed via the addition of a radical species (e.g., N₃ radical) to the alkene moiety. researchgate.net This addition generates an alkyl radical intermediate, which can then undergo further transformations, such as group migration. researchgate.net
Characterization of radical intermediates often relies on techniques such as cyclic voltammetry and radical clock experiments. cardiff.ac.uk Cyclic voltammetry can provide information about the redox potentials involved in radical generation and subsequent electron transfer steps. cardiff.ac.uk Radical clock experiments involve using a substrate with a built-in timer (a functional group that rearranges at a known rate when a radical is present) to infer the lifetime and presence of radical intermediates. cardiff.ac.uk
Research findings indicate that in certain radical trifunctionalization reactions of hexenenitriles, an in situ formed radical intermediate is captured by another radical species, leading to the incorporation of multiple functional groups. researchgate.net For instance, the reaction of hexenenitriles with TMSN₃ can generate alkyl radicals which undergo a 1,4-cyano group migration before being trapped by a second N₃ group. researchgate.net
Electron Transfer Pathways
Electron transfer pathways are fundamental to many chemical reactions involving nitriles, particularly in electrochemical and photoredox processes. These pathways often work in concert with radical mechanisms.
Electrochemical reactions can involve single-electron transfers that occur either directly at the electrode surface or via mediators. whiterose.ac.uk These electron transfers can lead to the generation of radical species. whiterose.ac.uk Studies on the electrochemical behavior of organic molecules, including those structurally related to nitriles, utilize techniques like cyclic voltammetry to investigate electron transfer steps and proposed radical intermediates. cardiff.ac.uk
In some proposed mechanisms for reactions involving nitriles, electron transfer steps are coupled with other processes like proton transfer. conicet.gov.ar For example, in certain perfluorobutylation reactions of aromatic and heteroaromatic compounds, a mechanism involving a sequence of electron transfer and proton transfer steps has been proposed. conicet.gov.ar While this example pertains to aromatic systems, the principle of coupled electron and proton transfer is relevant to understanding complex reaction pathways in organic chemistry, potentially including those involving this compound derivatives.
The electrosynthesis of nitriles from primary alcohols and ammonia on nickel catalysts has been shown to proceed via a sequence involving dehydrogenation, imination, and subsequent dehydrogenation. rsc.org Although not specifically focused on this compound, this work highlights electron transfer as a key aspect of the catalytic cycle, where redox species (e.g., Ni²⁺/Ni³⁺) play a role in the oxidation steps leading to nitrile formation. rsc.org
Advanced Spectroscopic and Computational Analysis of Hexanenitrile Systems
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the molecular structure, dynamics, and interactions of hexanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complexation Studies
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for investigating the complexation behavior of molecules. It can reveal details about the binding interactions and structural changes that occur upon complex formation. For instance, ¹H NMR experiments have been utilized to study the binding selectivity of an adenine-monofunctionalized pillar uni.luarene (H) with pyrimidine (B1678525) derivatives, including 6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)this compound (G1). figshare.com These studies demonstrated high binding selectivity, with strong binding observed between the pillar uni.luarene and G1, attributed to cooperative multiple hydrogen bond, dipole-dipole, C-H···π, and π···π interactions. figshare.com The binding strength with G1 was significantly higher compared to other pyrimidine derivatives like 1-hexylpyrimidine-2,4(1H,3H)-dione (G5). figshare.com
NMR data, such as average chemical shifts, can provide evidence of complexation. rsc.org The application of 1D and 2D solid-state NMR spectroscopy is also relevant for structural studies of inclusion complexes formed by organic host lattices, which could potentially involve nitriles like this compound. nih.gov
Dielectric Spectroscopy for Binary Liquid Systems
Dielectric spectroscopy is employed to study the dielectric properties of materials, providing information about molecular dynamics and intermolecular interactions in liquid systems. Studies involving binary liquid mixtures containing this compound have been conducted to understand their physicochemical behavior. Measurements of densities and relative permittivities (dielectric constants) of binary mixtures, such as those of alkanenitriles (including this compound) with various hydrocarbons, have been reported. researchgate.netresearchgate.net These studies can reveal insights into the formation of intermolecular complexes and the influence of molecular size and interactions on the properties of the mixtures. For example, the magnitude of excess molar volume (Vᴱ) in binary mixtures of alkanenitriles with hydrocarbons shows a regular pattern, increasing with hydrocarbon chain length for a given alkanenitrile and decreasing with the nitrile chain length for a given hydrocarbon. researchgate.net
Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental studies by providing theoretical insights into the electronic structure, properties, and reactivity of this compound. figshare.comdiva-portal.org
Density Functional Theory (DFT) Applications
DFT is a computational quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. wikipedia.org It focuses on the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org DFT calculations are widely used to study molecular geometries, energies, vibrational frequencies, and interaction energies. figshare.comakjournals.com
In the context of this compound, DFT calculations have been employed to study its interactions and inclusion complexes. For example, DFT was used to elucidate the interaction energies of inclusion complexes formed between α-cyclodextrin and aliphatic nitriles, including this compound, in both gas phase and aqueous solution. akjournals.com These calculations helped in understanding the driving forces behind the inclusion process, such as enthalpy and entropy contributions. akjournals.com DFT has also been used in conjunction with NMR studies to verify the high binding selectivity observed in complexation studies involving this compound derivatives. figshare.com
DFT calculations can provide better results for molecular properties like polarizability compared to semiempirical methods. acs.org Periodic DFT calculations are also utilized to study reactions occurring on surfaces, which could involve this compound as a reactant or product. rsc.org
Electron density distribution analysis, often performed using DFT, provides insights into the distribution of electrons within a molecule and how this distribution changes upon chemical interactions or reactions. epfl.chtu-braunschweig.de The electron density is a fundamental quantity that can be related to the properties and reactivity of a system. epfl.chtu-braunschweig.de
Analysis of electron density topologies from DFT calculations can help in understanding chemical bonding, including coordination bonds. tu-braunschweig.de While specific detailed electron density distribution analyses solely focused on isolated this compound are not prominently featured in the provided search results, the methodology is applicable. Studies on electron density distributions from subsystem DFT applied to coordination bonds highlight how this analysis can reveal the nature of bonding interactions. tu-braunschweig.de The electron density distribution has cusps at nuclear positions and is a measurable observable, for instance, through X-ray diffraction experiments. epfl.ch Analyzing changes in electron density upon complexation or reaction can provide a deeper understanding of the underlying chemical processes involving this compound.
Energy Landscape and Transition State Analysis
The concept of an energy landscape is fundamental to understanding the potential conformations and reaction pathways of a molecule like this compound. An energy landscape represents the potential energy of a molecular system as a function of its geometric coordinates. Minima on this landscape correspond to stable conformations or states, while saddle points represent transition states that connect different minima and correspond to the highest energy point along a reaction pathway nih.govplos.orgresearchgate.net. Analyzing the energy landscape allows for the identification of possible structural arrangements and the energy barriers that must be overcome for transitions between these arrangements or for chemical reactions to occur nih.govresearchgate.net. Transition state analysis specifically focuses on characterizing these high-energy saddle points, providing details about the molecular geometry and energy at the point of transformation nih.govutoronto.ca. While general methods for exploring energy landscapes and identifying transition states exist researchgate.net, specific studies detailing the complete energy landscape or transition states for reactions solely involving this compound were not prominently found in the provided search results. However, computational techniques like geometry optimization and single point energy calculations are essential tools used in exploring potential energy surfaces and locating transition states unisi.itcnr.itumd.eduuni-muenchen.de.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems by simulating the forces and motions governing atomic interactions ebsco.com. These simulations provide dynamic insights into molecular processes that are often difficult to observe experimentally ebsco.com. For this compound, MD simulations can offer valuable information regarding its conformational dynamics, interactions with other molecules, and macroscopic properties derived from molecular behavior ebsco.com. While broad applications of MD simulations exist ebsco.comdntb.gov.uajlu.edu.cnchem960.com, specific detailed MD studies focusing exclusively on this compound were not extensively highlighted in the provided search results, apart from a mention of this compound groups in the context of mechanical property simulation scaffolds of a larger molecule researchgate.net.
Conformational Analysis and Intermolecular Interactions
Conformational analysis, the study of the different spatial arrangements of a molecule that result from rotation around single bonds, is a key application of computational methods like MD simulations chemistrysteps.comlibretexts.org. For a flexible molecule like this compound with several rotatable bonds in its alkyl chain, MD simulations can explore the various possible conformations and their relative stabilities chemistrysteps.comlibretexts.org. Intermolecular interactions, such as van der Waals forces and electrostatic interactions, play a crucial role in determining the bulk properties of this compound and its behavior in solutions or interfaces cnr.itgimmenotes.co.zaresearchgate.net. MD simulations can model these interactions explicitly, providing insights into phenomena like solvation, aggregation, and adsorption. While general principles of conformational analysis and intermolecular interactions are well-established chemistrysteps.comlibretexts.orggimmenotes.co.zaresearchgate.net, specific detailed MD studies on the conformational landscape and intermolecular interactions of this compound were not a primary focus of the provided search results.
Mechanical Property Simulations
Molecular dynamics simulations can also be employed to investigate the mechanical properties of materials by simulating their response to applied stresses or strains quantumatk.commdpi.comlammps.org. This is particularly relevant for understanding the behavior of this compound in different phases or as a component in materials. Simulations can provide insights into properties such as elastic moduli, tensile strength, and viscosity, which are governed by the collective behavior and interactions of the molecules quantumatk.commdpi.comlammps.org. One search result mentions this compound groups being part of simulation scaffolds used for studying mechanical properties researchgate.net, suggesting the potential application of MD in this area for this compound-containing systems. General methodologies for simulating mechanical properties using MD involve applying strain to a simulated system and measuring the resulting stress quantumatk.com.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are essential tools for investigating chemical reactions at the electronic level, providing detailed information about reaction pathways, transition states, and the energetics of chemical transformations rsc.orgrsc.orgchemrxiv.orgnih.gov. These calculations are particularly valuable for understanding reaction mechanisms, predicting reaction outcomes, and determining kinetic parameters rsc.orgchemrxiv.orgnih.gov. Quantum chemical methods have been applied to study the reaction mechanisms involving this compound, particularly in the context of its atmospheric chemistry researchgate.netacs.orgacs.org.
Geometry Optimization and Energy Calculations
Geometry optimization is a fundamental step in quantum chemical calculations, where the lowest energy arrangement of atoms in a molecule or transition state is determined cnr.itumd.eduuni-muenchen.de. By finding these optimized geometries, researchers can calculate the corresponding energies, which are crucial for mapping out reaction pathways and determining activation barriers unisi.itumd.eduuni-muenchen.dereddit.com. For this compound, geometry optimization and energy calculations are used to characterize the stable forms of reactants, intermediates, transition states, and products involved in its reactions acs.org. These calculations provide the energetic information needed to understand the feasibility and kinetics of different reaction channels acs.org. The energy of a molecular system calculated by ab initio methods is typically given in atomic units (Hartrees) and represents the energy relative to separated electrons and nuclei uni-muenchen.de.
Kinetic Modeling
Kinetic modeling involves using calculated energy barriers and other parameters from quantum chemical calculations to predict reaction rates and product distributions acs.orgrsc.org. Transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are common frameworks used in kinetic modeling to calculate rate constants based on the properties of the transition state and the energy landscape researchgate.net. For this compound, kinetic modeling, supported by quantum chemical calculations, has been applied to study its atmospheric reactions, such as the gas-phase reactions with Cl atoms and OH radicals researchgate.netacs.orgacs.org. These studies aim to determine the rate constants of these reactions and understand the atmospheric fate of this compound researchgate.netacs.orgacs.org. Experimental techniques like smog chamber/Fourier transform infrared (FTIR) have been used in conjunction with kinetic modeling to study the reactions of nitriles, including this compound, with atmospheric species researchgate.net.
Molecular Docking and Binding Affinity Studies
Molecular docking and binding affinity studies are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. These studies aim to understand the molecular interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic and van der Waals forces, that drive the binding process and to estimate the strength of the interaction, often expressed as a binding affinity or dissociation constant (KD). youtube.commalvernpanalytical.comnih.gov A smaller KD value indicates a greater binding affinity. malvernpanalytical.com These computational methods are widely applied in various fields, including drug discovery, to screen potential ligands and analyze their interactions with biological targets like proteins. nih.govmdpi.comchemrxiv.orgrsc.org
While molecular docking and binding affinity studies are powerful tools for understanding molecular interactions, specific research focusing on the molecular docking or binding affinity of this compound (C6H11N) itself with biological targets was not prominently found in the examined literature. However, studies on related compounds containing the this compound moiety, such as a compound incorporating this compound within a carbazole (B46965) structure, have explored binding affinity to metal ions like Hg(II). jlu.edu.cn This indicates that while the parent compound's direct interactions with biological receptors may not be widely reported through these specific computational methods, the this compound functional group can be part of larger molecules subjected to such analyses.
Chromatographic Analysis Enhancements
Chromatographic techniques are essential for the separation, identification, and quantification of compounds within complex mixtures. Enhancements in chromatographic analysis provide more precise and detailed information about the composition and purity of samples.
Gas Chromatography (GC) Retention Behavior Analysis
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. colorado.edu Separation in GC is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a heated column. colorado.edu The retention behavior of a compound in GC, characterized by its retention time or retention index, is a reproducible property under specific chromatographic conditions and is influenced by factors such as the compound's boiling point, polarity, and interactions with the stationary phase. colorado.eduphytochemia.comchromatographyonline.com
This compound has been analyzed using GC, often coupled with Mass Spectrometry (GC-MS), for identification and quantification in various samples. For instance, this compound was identified as a constituent in the methanolic extract of flaxseed (Linum usitatissimum) through GC-MS analysis, being present at a concentration of 5.04%. researchgate.net It has also been detected in thermally sterilized broccoli using GC-MS. kuleuven.be GC is also employed for determining the purity of this compound, with commercial samples often specified as having a purity of >97.0% by GC analysis. fishersci.catcichemicals.com
The retention behavior of this compound in GC can be analyzed using retention indices, such as Kovats indices, which are calculated by comparing the retention time of the analyte to the retention times of a homologous series of n-alkanes analyzed under the same conditions. phytochemia.comsigmaaldrich.com This provides a standardized measure of retention that is less dependent on specific instrument parameters than retention time alone, aiding in compound identification across different laboratories and studies. phytochemia.com The polarity of the stationary phase significantly affects the retention order of compounds; polar stationary phases retain polar analytes longer, while nonpolar phases retain nonpolar analytes longer. colorado.edu Understanding the retention behavior of this compound on different stationary phases can aid in optimizing GC methods for its analysis in various complex matrices.
Biochemical Transformations and Biological Activity of Hexanenitrile
Enzyme-Mediated Transformations
The enzymatic modification of hexanenitrile primarily involves two key pathways: the hydration of the nitrile group to an amide, catalyzed by nitrile hydratases, and the regio- and stereoselective reduction of functionalized this compound derivatives by microbial reductases. These transformations yield valuable chiral building blocks and other industrially relevant compounds.
Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides wikipedia.orgfrontiersin.orgresearchgate.net. These enzymes are utilized in the industrial production of bulk chemicals like acrylamide and nicotinamide frontiersin.org. The general reaction involves the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile. NHases contain a non-heme iron (Fe-type) or a non-corrin cobalt (Co-type) metal center in their active site, which is crucial for catalysis wikipedia.org. The proposed catalytic mechanism suggests that the metal center acts as a Lewis acid, activating the nitrile group for a nucleophilic attack by a water molecule researchgate.net.
The substrate selectivity of nitrile hydratases is largely determined by the architecture of the substrate-binding pocket and the access tunnel leading to the active site researchgate.net. The active site is located deep within the enzyme, and substrate molecules must navigate a channel to reach the catalytic metal center nih.gov. The size, shape, and hydrophobicity of this tunnel play a critical role in dictating which nitrile substrates can be accommodated and efficiently converted.
For aliphatic nitriles like this compound, the length and steric bulk of the alkyl chain are significant factors. Some nitrile hydratases exhibit a preference for short-chain aliphatic nitriles researchgate.net. For instance, the nitrile hydratase from Rhodococcus rhodochrous J1 has been shown to be active on a range of small nitrile compounds nih.gov. The interaction between the substrate and the amino acid residues lining the binding pocket and access tunnel governs the enzyme's specificity. Aromatic amino acid residues within the active site can influence substrate specificity through hydrophobic and steric interactions researchgate.net.
The narrow substrate scope of some wild-type nitrile hydratases can limit their application for the conversion of a broader range of nitriles, including those with longer alkyl chains like this compound. To overcome this limitation, protein engineering strategies have been employed to modify the substrate specificity of these enzymes.
One successful approach involves mutating amino acid residues at the entrance of the substrate access tunnel. By replacing bulky residues with smaller ones, the tunnel entrance can be expanded, allowing larger substrates to access the active site more readily. This strategy has been shown to increase the specific activity of nitrile hydratases towards bulkier substrates researchgate.net. Molecular dynamics simulations have revealed that such mutations can introduce dynamic movements in the regions around the substrate tunnel, which may further promote substrate access during catalysis.
Another strategy to enhance the catalytic efficiency and substrate range of nitrile hydratases is through semi-rational engineering, which can improve properties like thermostability frontiersin.org. By understanding the structure-function relationships, targeted mutations can be introduced to create more robust and versatile biocatalysts. For example, enhancing the preference of a nitrilase for aliphatic nitriles has been achieved through substrate channel engineering acs.org.
While nitrile hydratases act on the nitrile group itself, other enzymatic transformations can target other functional groups within a this compound derivative. Of particular importance are the regio- and stereoselective bioreductions of keto-nitriles, which produce chiral hydroxy-nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals.
Microbial reductases, such as ketoreductases and alcohol dehydrogenases, are widely used for the asymmetric reduction of ketones to chiral alcohols wikipedia.org. These enzymes are found in a variety of microorganisms, including yeasts and bacteria nih.gov. A notable application in the context of this compound is the enantioselective reduction of 5-oxothis compound (B84432). The yeast Pichia methanolica has been successfully employed for this transformation, yielding the corresponding (S)-alcohol, 5-(S)-hydroxythis compound. This biocatalytic reduction provides a direct route to a key chiral intermediate for the synthesis of anti-Alzheimer's drugs.
The table below summarizes the bioreduction of 5-oxothis compound using Pichia methanolica.
| Substrate | Microorganism | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 5-Oxothis compound | Pichia methanolica (SC 16116) | 5-(S)-hydroxythis compound | 80-90 | >95 |
In the biocatalytic reduction of prochiral ketones, achieving high enantiomeric excess (ee) and product yield is paramount. The enantioselectivity of the microbial reductase determines the optical purity of the resulting chiral alcohol. In the case of the reduction of 5-oxothis compound by Pichia methanolica, the reaction proceeds with high enantioselectivity, affording the (S)-enantiomer with an enantiomeric excess greater than 95%.
The yield of the desired product can be influenced by various reaction parameters. Optimization of these conditions is crucial for the development of an efficient biocatalytic process. Factors that can be adjusted include substrate concentration, pH, temperature, and the use of co-solvents. For whole-cell biocatalysis, the addition of a co-substrate, such as glucose, is often necessary for the regeneration of the nicotinamide cofactor (NADH or NADPH) required by the reductase.
Further research into different microbial sources and the application of protein engineering to ketoreductases continues to expand the toolbox for the stereoselective synthesis of chiral alcohols from keto-nitriles, offering greener and more efficient alternatives to chemical synthesis.
Enzymatic Hydrolysis for Chiral Compound Production
The enzymatic hydrolysis of nitriles presents a significant biocatalytic route for the production of valuable chiral compounds, particularly carboxylic acids. This biotransformation is primarily achieved through the action of two main classes of enzymes: nitrilases and nitrile hydratases in conjunction with amidases. Nitrilases directly hydrolyze a nitrile to a carboxylic acid and ammonia (B1221849). wikipedia.org The alternative pathway involves nitrile hydratase, which converts the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid by an amidase. wikipedia.orgresearchgate.net
The stereoselectivity of these enzymes is a key feature that allows for the production of enantiomerically pure chiral molecules, which are crucial building blocks in the pharmaceutical industry. researchgate.net While the enzymatic hydrolysis of various nitriles to produce chiral carboxylic acids is a well-established method, specific studies detailing the enantioselective hydrolysis of this compound to yield a chiral product are not extensively documented in the readily available scientific literature. However, research has noted the hydrolysis of this compound by microbial enzymes, suggesting the potential for such transformations. One study identified that the hydrolysis of this compound by Rhodococcus rhodochrous involved either a nitrilase or a nitrile hydratase/amidase system. researchgate.net This indicates that this compound is a substrate for nitrile-converting enzymes, which are known to exhibit enantioselectivity with other substrates. nih.gov
The general mechanism for the enantioselective enzymatic hydrolysis of a racemic nitrile mixture involves the preferential conversion of one enantiomer into the corresponding carboxylic acid, leaving the unreacted nitrile enantiomer. This kinetic resolution allows for the separation of the two enantiomers. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). While specific examples for this compound are lacking, the broader success in producing chiral acids from other nitriles suggests that with the appropriate enzyme, a similar process could be developed for this compound. nih.govresearchgate.net
Antimicrobial Properties
Initial research has indicated that this compound possesses antimicrobial properties against certain bacterial pathogens. researchgate.net
Studies have suggested that this compound exhibits inhibitory effects on the growth of specific Gram-positive bacteria. The spectrum of its activity has been noted to include Bacillus cereus and Staphylococcus aureus. researchgate.net These findings suggest a potential application for this compound as an antimicrobial agent, although further comprehensive studies are required to determine the full range of its activity against a broader array of bacterial and fungal pathogens.
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency, defined as the lowest concentration of the substance that prevents visible growth of a microorganism. researchgate.netmdpi.com While the antimicrobial activity of this compound against Bacillus cereus and Staphylococcus aureus has been reported, specific MIC values for this compound against these or other bacterial pathogens are not extensively detailed in the currently available scientific literature. researchgate.net The determination of these values is a necessary step in quantifying its efficacy and for any potential development as a therapeutic agent.
Table 1: Reported Antimicrobial Activity of this compound
| Bacterial Pathogen | Activity Reported |
|---|---|
| Bacillus cereus | Inhibitory activity |
Cytotoxic Activity
Preliminary investigations have pointed towards the potential of this compound to exhibit cytotoxic effects against certain cancer cell lines. researchgate.net
Research suggests that this compound may inhibit the proliferation of certain human colon cancer cell lines. researchgate.net However, the specific cell lines that are sensitive to this compound and the concentrations at which it exerts its cytotoxic effects are not yet well-documented in the scientific literature. Further studies are necessary to identify the specific types of cancer cells that are most susceptible to this compound and to quantify its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50).
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. nih.govnih.gov The ability to induce apoptosis in cancer cells is a key characteristic of many chemotherapeutic agents. It has been reported that this compound may induce apoptosis in certain human colon cancer cell lines. researchgate.net
The mechanisms by which this compound may induce apoptosis are not yet fully elucidated. Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov It is plausible that this compound could initiate apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to caspase activation and subsequent cell death. However, detailed molecular studies are required to confirm the specific pathways and protein targets involved in this compound-induced apoptosis in colon cancer cells.
Table 2: Reported Cytotoxic Activity of this compound
| Cancer Cell Type | Activity Reported |
|---|
Interaction with Cellular Components and Metabolic Pathways
This compound, an aliphatic nitrile, interacts with biological systems primarily through enzymatic transformations targeting its cyano group. The metabolic fate of this compound is largely determined by the action of specific enzyme families, leading to a variety of biochemical transformations.
The primary metabolic pathways for nitriles involve enzymatic hydrolysis. Two main enzyme classes are responsible for this process:
Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. In the case of this compound, this reaction yields hexanoic acid and ammonia.
Nitrile Hydratases (EC 4.2.1.84): This pathway involves a two-step process. First, nitrile hydratase converts the nitrile into an amide (hexanamide). Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the carboxylic acid (hexanoic acid) and ammonia. nih.gov
These enzymatic conversions are significant as they represent a detoxification pathway, converting the more toxic nitrile into less harmful carboxylic acids and amides which can be further integrated into cellular metabolism. nih.gov
Beyond hydrolysis, this compound can undergo reduction. Using reducing agents or through catalytic hydrogenation, the nitrile group can be reduced to a primary amine, producing hexylamine. Research has also demonstrated the enantioselective bioreduction of related compounds, such as 5-oxo-hexanenitrile, by yeast to produce chiral hydroxyhexanenitriles, which are valuable intermediates in pharmaceutical synthesis.
Studies have indicated that this compound exhibits biological activity, including the inhibition of bacterial growth. Research has shown it can be effective against bacteria such as Bacillus cereus and Staphylococcus aureus. Furthermore, some findings suggest it can induce apoptosis in certain human colon cancer cell lines, indicating potential cytotoxic effects that warrant further investigation into the underlying mechanisms.
The table below summarizes the key biochemical transformations of this compound.
Interactive Data Table: Biochemical Transformations of this compound| Transformation | Enzyme/Process | Product(s) |
|---|---|---|
| Direct Hydrolysis | Nitrilase | Hexanoic acid, Ammonia |
| Hydration & Hydrolysis | Nitrile Hydratase, Amidase | Hexanamide (B146200) (intermediate), Hexanoic acid, Ammonia |
| Reduction | Catalytic Hydrogenation / Reducing Agents | Hexylamine |
| Bioreduction (of derivative) | Yeast (Pichia methanolica) | 5-(S)-hydroxythis compound (from 5-oxo-hexanenitrile) |
Biochemical Pathway Inference and Evolution
Understanding the metabolic pathways of compounds like this compound is part of the broader scientific endeavor to map and comprehend the entirety of an organism's metabolic network. This involves inferring how molecules are transformed and how these pathways evolve over time.
Inferring Molecular Transformations in Metabolic Networks
Inferring metabolic networks is a complex task that leverages computational and experimental data to reconstruct the series of biochemical reactions within an organism. nih.gov This process is challenged by incomplete biochemical knowledge and the vast diversity of metabolic processes across different species. nih.gov
Several bioinformatics approaches are used to predict and map these pathways:
Genome-Scale Metabolic Reconstruction: This method correlates an organism's genomic data with its molecular physiology. wikipedia.org By identifying genes that code for specific enzymes, researchers can infer the set of biochemical reactions the organism can perform. nih.gov Databases such as KEGG are crucial resources for this annotation process. nih.gov
Statistical Inference from Metabolomic Data: High-throughput mass spectrometry provides a snapshot of the metabolites present in a cell. Algorithms can analyze this data to infer metabolic transformations. One such method is the ARACNE-MC algorithm, which identifies statistical dependencies between metabolites and uses the law of mass conservation to constrain the possible reactions, even when the identities of all metabolites are unknown. nih.gov
These methods allow scientists to build models of metabolism, which can be refined with experimental data to improve their predictive accuracy. wikipedia.org
Metabolic Pathway Drift Phenomena
Metabolic drift can occur through several mechanisms:
Enzyme Replacement: A gene encoding an enzyme in a pathway may be replaced by a non-orthologous gene that performs the same biochemical function. nih.gov
Changes in Enzyme Order: The sequence of enzymatic reactions in a pathway can change, leading to different metabolic intermediates while still producing the same final product. This is often possible due to the substrate promiscuity of some enzymes. nih.gov
Neofunctionalization: Gene duplication can lead to the evolution of new enzyme functions. One copy of the gene can retain the original function while the other accumulates mutations, potentially acquiring the ability to act on new substrates. pnas.orgnih.gov
An example of pathway evolution can be seen in the nitrilase 4 (NIT4) family of enzymes in grasses (Poaceae). pnas.orgnih.gov In many plants, these enzymes are involved in detoxifying cyanide by converting β-cyanoalanine to aspartic acid and asparagine. pnas.orgnih.gov However, in grasses, individual NIT4 homolog enzymes are inactive on their own. They must form heteromeric complexes to gain activity. pnas.orgnih.gov In Sorghum bicolor, one of these complexes has evolved a new function (neofunctionalization), gaining the ability to hydrolyze 4-hydroxyphenylacetonitrile, a breakdown product of the cyanogenic glycoside dhurrin. pnas.orgnih.gov This illustrates how a family of enzymes involved in nitrile metabolism has diversified through changes in protein complex formation and the evolution of new substrate specificities, a hallmark of metabolic pathway evolution. pnas.org
The table below lists the compounds mentioned in this article.
Environmental Interactions and Materials Science Applications of Hexanenitrile
Environmental Fate and Degradation
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. This includes its persistence in soil and its degradation in the atmosphere.
Persistence and Degradation Rates in Soil
The persistence of organic compounds in soil is highly dependent on their susceptibility to microbial degradation. Nitrile-utilizing bacteria have been isolated from diverse soil environments, including agricultural and uncultivated soils. nih.gov These bacteria can hydrolyze nitriles, breaking the carbon-nitrogen triple bond to form amides and subsequently carboxylic acids, which can be more readily assimilated. nih.govwikipedia.orgchemistrysteps.com
Several bacterial species, particularly from the genus Rhodococcus, are known for their ability to degrade nitriles. For instance, Rhodococcus erythropolis and Rhodococcus rhodochrous have been identified as capable of hydrolyzing various nitrile compounds. nih.gov Studies have shown that the ability of soil bacteria to degrade nitriles can be influenced by land use. nih.gov The degradation of nitriles is an enzymatic process, with nitrilase and nitrile hydratase/amidase enzyme systems playing a key role. researchgate.net Some bacterial strains are capable of utilizing both aliphatic and aromatic nitriles as their sole source of carbon and nitrogen, indicating a broad substrate range that may include hexanenitrile. researchgate.net
Table 1: Examples of Nitrile-Utilizing Soil Bacteria
| Bacterial Species | Nitrile Substrate Range | Reference |
|---|---|---|
| Rhodococcus erythropolis | β-substituted nitriles | nih.gov |
| Rhodococcus rhodochrous | β-substituted nitriles | nih.gov |
| Rhodococcus sp. MTB5 | Benzonitrile (B105546), propionitrile, butyronitrile, valeronitrile | researchgate.net |
Atmospheric Degradation Pathways and Products
Once volatile or semi-volatile organic compounds like this compound enter the atmosphere, their primary degradation pathway is through oxidation reactions initiated by photochemically produced radicals. The most important oxidant in the troposphere during the daytime is the hydroxyl radical (•OH). harvard.eduradical-air.eu
The reaction with •OH radicals is a highly effective removal process for most organic chemicals in the air. pops.int This reaction typically involves the abstraction of a hydrogen atom from the organic molecule, leading to the formation of an alkyl radical, which then undergoes a series of rapid reactions with oxygen. harvard.edu For this compound, this would likely involve the removal of a hydrogen atom from one of the methylene (-CH2-) groups in its alkyl chain.
The rate of this reaction determines the atmospheric lifetime of the compound. While specific experimental data for the reaction rate constant between this compound and •OH radicals are not available in the surveyed literature, estimation programs like the Atmospheric Oxidation Program (AOPWIN) can be used to predict these values and the resulting atmospheric half-life. pops.int For many volatile organic compounds (VOCs), reactions with •OH are fast, leading to atmospheric lifetimes on the order of hours to days. radical-air.eu During the night, the nitrate radical (NO3) becomes a more important oxidant, although its reactions are generally slower with saturated aliphatic compounds compared to unsaturated ones. radical-air.eu
The degradation products of such reactions would be a cascade of smaller, more oxidized species, eventually leading to the formation of carbon dioxide and water. radical-air.eu Without specific studies, the exact nature of the intermediate products for this compound remains theoretical.
Environmental Applications
The chemical properties of this compound and related compounds have been explored for several environmental applications, including crop protection and separation technologies.
Fungicidal Efficacy Against Plant Pathogens
Other research has focused on synthesizing novel nitrile-containing molecules with enhanced fungicidal properties. For instance, derivatives of the natural product streptochlorin that incorporate a nitrile group have shown significant growth inhibition against plant pathogens such as Botrytis cinerea, Gibberella zeae, and Colletotrichum lagenarium. mdpi.com This suggests that while the nitrile group itself may not be strongly fungitoxic, its inclusion in a larger molecular scaffold can contribute to potent antifungal activity. mdpi.comnih.gov Specific studies on the fungicidal efficacy of pure this compound against plant pathogens were not found in the reviewed literature.
Table 2: Antifungal Activity of Selected Glucosinolate-Derived Nitriles
| Compound | Type | Median Minimal Inhibitory Concentration (MIC) in mM | Reference |
|---|---|---|---|
| 1H-indole-3-acetonitrile (IAN) | Aromatic | 1.28 | nih.govresearchgate.net |
| 3-phenylpropanenitrile (PPN) | Aromatic | 6.10 | nih.govresearchgate.net |
| 4-(methylsulfanyl)-butanenitrile (MSBN) | Aliphatic | 27.00 | nih.govresearchgate.net |
| 3-butenenitrile (BN) | Aliphatic | 49.72 | nih.govresearchgate.net |
Role in Water Purification and Gas Separation
Based on the available scientific literature, there is no specific information documenting the use of this compound in water purification or gas separation processes. Membrane separation technology is a key method for water treatment and gas purification, utilizing materials that allow for the selective passage of certain molecules. researchgate.net While polymers containing the nitrile group, such as polyacrylonitrile (PAN), are used in the fabrication of membranes for applications like ultrafiltration, this does not pertain to the direct use of the this compound molecule itself in these processes. nih.gov
Advanced Materials Science Applications of this compound
This compound, with its distinct combination of a polar nitrile group and a nonpolar six-carbon alkyl chain, presents unique opportunities in the realm of advanced materials science. Its chemical reactivity and capacity for intermolecular interactions make it a candidate for the development of novel polymers and supramolecular structures.
Polymer Synthesis and Characterization
The nitrile functional group is a versatile precursor in organic synthesis, capable of being transformed into amines and carboxylic acids, which are fundamental building blocks for polymers. This positions this compound as a potential starting material for creating specialized polymers with tailored properties.
Polyamines and polyamides are classes of polymers characterized by repeating amine and amide linkages, respectively. They are known for their applications in fibers and engineering plastics. nih.govbritannica.com The synthesis of these polymers from this compound is theoretically achievable through established chemical transformations.
The reduction of this compound yields hexylamine, a primary amine. While hexylamine itself is a mono-functional molecule and cannot form a polymer on its own, it can be a crucial component in polymerization reactions. For example, it could be used to end-cap polymer chains or to modify polymer properties. To create polyamines, a difunctional nitrile precursor would be necessary.
Similarly, the hydrolysis of this compound produces hexanoic acid. This carboxylic acid can then react with a diamine to form a polyamide. A well-known example of polyamide synthesis involves the reaction of a dicarboxylic acid with a diamine. While direct polymerization of this compound into polyamides is not a standard route, its derivatives are key potential monomers. Research has explored the synthesis of N-hexylpentanamide from pentanenitrile and hexylamine as a model reaction for the synthesis of nylon-6 from 6-aminocapronitrile, demonstrating the fundamental reactivity of the nitrile group in forming amide bonds under certain conditions. nih.gov
Table 1: Potential Monomers Derived from this compound and Related Compounds
| Precursor | Derived Monomer | Polymer Class |
|---|---|---|
| This compound | Hexylamine (via reduction) | Component in polyamides/polyamines |
| This compound | Hexanoic Acid (via hydrolysis) | Component in polyamides |
| Adiponitrile (a related dinitrile) | Hexamethylenediamine (via reduction) | Monomer for Nylon 6,6 |
Polymers derived from monomers similar to those obtainable from this compound have found broad applications in both biomedical and industrial sectors.
Biomedical Engineering: Polyamides are noted for their biocompatibility and biodegradability, making them attractive for various biomedical applications. nih.govmdpi.com These can include:
Drug Delivery: Biodegradable polymers can be formulated into micro- or nanoparticles for the controlled release of therapeutic agents. juniperpublishers.comnih.gov
Tissue Engineering: Polymer scaffolds can provide a temporary structure for cells to grow and form new tissue. nih.gov
Medical Devices: Biocompatible polymers are used in sutures, implants, and catheters. fiveable.meuomustansiriyah.edu.iq
While specific polymers derived directly from this compound are not prominently documented in biomedical literature, the functional groups it can generate are central to many established biocompatible polymers.
Industrial Manufacturing: In industrial settings, polyamides (nylons) are valued for their high strength, durability, and resistance to chemicals and heat. britannica.comscribd.com Nitrile-containing polymers, such as nitrile rubber (a copolymer of acrylonitrile and butadiene), are widely used for their resistance to oils and fuels. researchgate.net Potential industrial applications for this compound-derived polymers could include:
Fibers: For use in textiles, carpets, and ropes due to high tensile strength. veechemglobal.com
Engineering Plastics: For manufacturing components in the automotive and electronics industries, such as gears, bearings, and housings. fiveable.me
Adhesives and Coatings: Leveraging the polarity and interaction capabilities of the polymer backbone.
Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov The structure of this compound—a polar head (the nitrile group) and a nonpolar tail (the hexyl chain)—makes it an interesting candidate for participating in self-assembled systems.
The primary non-covalent interactions that can direct the assembly of this compound-containing systems are hydrogen bonds and potentially chalcogen bonds.
Hydrogen Bonding: The nitrogen atom in the nitrile group possesses a lone pair of electrons and is electronegative, making it a competent hydrogen bond acceptor. libretexts.orgquora.com Although nitriles cannot form hydrogen bonds with themselves, they can interact with hydrogen bond donor molecules, such as water or alcohols. libretexts.orgrsc.org This interaction is crucial for the solubility of smaller nitriles in protic solvents and can be a directing force in the formation of supramolecular assemblies. libretexts.org Theoretical and crystallographic studies have confirmed the role of the nitrile group as a reliable hydrogen bond acceptor in complex molecular networks. rsc.orgnih.gov
Chalcogen Bonding: Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur, selenium, or tellurium) acting as an electrophilic region (a σ-hole). While less common than hydrogen bonding, it is another directional force that can be used to engineer crystal structures and supramolecular assemblies. The π-system of the nitrile group could potentially interact with electrophilic regions on other molecules, including chalcogens, contributing to the stability of an assembly. researchgate.net Studies on coordination polymers have noted various non-covalent interactions involving nitrile groups, such as nitrile-nitrile and anion-π interactions, which have energies comparable to hydrogen bonds. researchgate.netresearchgate.net
One-dimensional (1D) supramolecular polymers are chain-like structures formed by the spontaneous association of monomer units through reversible, non-covalent interactions. nih.gov The design of these systems relies on encoding specific and directional interactions into the monomer.
This compound's amphiphilic character could potentially drive the formation of 1D assemblies. In specific environments, the nonpolar hexyl chains might aggregate due to solvophobic effects, while the polar nitrile heads could form ordered arrangements through dipole-dipole and hydrogen bonding interactions with other molecules. The linear geometry of the nitrile group can also favor the formation of rod-like or fibrous structures. nih.gov While complex, multi-component systems are often used to create robust 1D supramolecular polymers, the fundamental principles of self-assembly driven by hydrogen bonding and solvophobic forces could be applied to systems involving simple aliphatic nitriles like this compound. nih.gov
Astrobiological Implications: Azotosome Research
In the quest to understand the potential for life beyond Earth, scientists are exploring alternative biochemistries that could thrive in environments vastly different from our own. One such area of research focuses on the possibility of life in liquid methane seas, such as those on Saturn's moon, Titan. In these frigid, nonpolar environments, the lipid bilayers that form cell membranes on Earth would not be viable. This has led to the theoretical development of "azotosomes," alternative cell membranes composed of nitrogen-containing compounds that could self-assemble and function in such extreme conditions.
Mimicry of Cell Membranes in Nonpolar Environments
The foundational concept of the azotosome is a compelling example of theoretical astrobiology, proposing a structure that inverts the terrestrial cell membrane. researchgate.net On Earth, lipid bilayers are formed by phospholipids with hydrophilic (water-attracting) heads facing outward and hydrophobic (water-repelling) tails facing inward, creating a stable barrier in a water-based environment. researchgate.net In a nonpolar solvent like liquid methane, the azotosome would theoretically be composed of molecules with polar heads and nonpolar tails. researchgate.net The nonpolar tails would face outward, interacting with the methane, while the polar, nitrogen-rich heads would face inward, creating a protected inner compartment. researchgate.net
This molecular arrangement allows the azotosome to mimic the function of a terrestrial cell membrane by creating a stable, semi-permeable barrier that can enclose and protect a cell's internal chemistry from the external environment. This is a critical function for any form of life, as it allows for the maintenance of a distinct internal environment where the chemical reactions necessary for life can occur. The exploration of various nitrogen-bearing organic molecules has been central to this research, with a focus on those that have been detected or are predicted to exist on Titan. researchgate.netnasa.gov
Structural Elasticity and Stability in Cryogenic Conditions
A key challenge for any cellular structure in the extreme cold of a place like Titan, where surface temperatures hover around -179°C, is maintaining both stability and flexibility. nasa.gov Research using molecular simulations has been crucial in exploring the physical properties of potential azotosome-forming molecules under these cryogenic conditions. These simulations have shown that azotosomes could possess a surprising degree of flexibility, comparable to that of lipid bilayers in the much warmer, aqueous environments of Earth. nih.govresearchgate.net
Specifically, simulations comparing a this compound azotosome to a simple hexane bilayer have demonstrated the importance of the polar nitrogen head in providing flexibility. nih.gov While a pure hexane layer becomes brittle and snaps under stress, the this compound layer stretches smoothly, a property attributed to the structure resulting from its polar nitrogen head. nih.gov This suggests that the presence of the nitrile group is critical for allowing the membrane to bend and flex without breaking, a vital property for any cell that needs to respond to its environment.
Flexibility of Azotosomes Compared to Terrestrial Cell Membranes
| Membrane Type | Area Modulus (J/m²) | Environment |
|---|---|---|
| Azotosomes | 0.13 - 0.55 | Cryogenic Methane |
| Terrestrial Liposomes | 0.24 - 0.50 | Room Temperature Water |
This table compares the flexibility of theoretical azotosomes with known terrestrial cell membranes (liposomes). The area modulus (Ka) is a measure of the membrane's stiffness; a lower value indicates greater flexibility. The data shows that azotosomes in cryogenic conditions could have a similar range of flexibility to liposomes at room temperature. nih.govresearchgate.net
Potential for Biosignatures in Extraterrestrial Environments
The theoretical framework of azotosomes provides a tangible target in the search for biosignatures on worlds like Titan. If life could exist based on this alternative chemistry, the detection of the constituent molecules of azotosomes in the atmosphere or on the surface could be a potential indicator of biological processes. The presence of specific nitriles, particularly those that are more likely to form stable and flexible membranes, would be of significant interest to astrobiologists.
The detection of acrylonitrile in Titan's atmosphere, a molecule proposed as a prime candidate for forming azotosomes, has been a significant finding in this field. nasa.govsciencealert.comphysicsworld.comnasa.gov This discovery lends credence to the idea that the chemical precursors for this type of alternative life may be present on Titan. nasa.govsciencealert.comphysicsworld.comnasa.gov While the self-assembly of these molecules into functional membranes under Titan's conditions is still a matter of scientific debate, the presence of the raw materials is a crucial first step. techexplorist.comsciencedaily.com
Further research into the specific spectral signatures of this compound and other long-chain nitriles could aid in their potential detection by future missions to the outer solar system. The identification of an abundance of such molecules, particularly in localized areas on the surface, could be interpreted as a potential biosignature, warranting further investigation. This makes the continued study of the chemical and physical properties of these compounds a vital aspect of astrobiological research.
Future Research Directions and Emerging Opportunities in Hexanenitrile Chemistry
Expansion of Sustainable Synthetic Methodologies
The development of sustainable synthetic routes for hexanenitrile and its derivatives is a key area of future research. This involves designing chemical processes that minimize or eliminate the use or generation of hazardous substances throughout the product lifecycle, from design to disposal. epa.gov Sustainable chemistry aims to reduce the negative impacts of chemical products and processes on human health and the environment. epa.gov
One promising direction is the exploration of alternative feedstocks and reaction conditions. For instance, research is ongoing into the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using cost-effective catalysts under mild aqueous conditions. rsc.orgrsc.org This approach eliminates the need for external oxidants and harsh conditions typically associated with conventional nitrile synthesis, thereby reducing waste generation. rsc.org Future research could focus on expanding this method to a wider range of alcohol sources, including those derived from biomass. rsc.org
Another aspect of sustainable synthesis involves the development of new catalytic methodologies. Research into manganese catalysis for the sustainable alkylation of nitriles with alcohols is an example of utilizing more abundant and less toxic metals in synthesis. kaust.edu.sastfc.ac.uk This hydrogen autotransfer strategy uses alcohols as benign alkylating reagents, producing water as the main byproduct and avoiding mutagenic alkyl halides. kaust.edu.sa Further work in this area could lead to more efficient and environmentally friendly routes to substituted this compound compounds. The development of organoautocatalyst systems that eliminate the need for external catalysts and operate under mild conditions also represents a significant step towards green synthesis. fau.eu
Advanced Biocatalytic Systems for Complex Syntheses
Biocatalysis, utilizing enzymes or microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, efficiency, and mild reaction conditions, making it a crucial area for the future of this compound chemistry. mdpi.com Enzymes can catalyze a wide array of transformations rapidly and cleanly. rsc.org
Research has demonstrated the potential of biocatalytic processes involving this compound. For example, nitrilase enzymes can quantitatively convert nitriles to their corresponding amides, an application relevant in the pharmaceutical industry for producing chiral intermediates. Studies have shown high conversion rates of this compound to hexanamide (B146200) using nitrilase enzymes from microbial sources at moderate temperatures.
Further research is needed to develop more robust and efficient biocatalytic systems for complex syntheses involving this compound. This includes exploring novel enzymes with desired activities, improving enzyme stability and activity through protein engineering, and developing efficient methods for enzyme immobilization to facilitate recycling and continuous processes. rsc.org The use of whole-cell biocatalysts, such as engineered yeast strains, for the stereoselective reduction of keto-nitriles, including derivatives of oxo-hexanenitrile, has shown high yields and enantiomeric excesses, highlighting the potential for producing chiral building blocks. mdpi.comnih.gov Future work could focus on expanding the library of biocatalysts capable of acting on this compound and its derivatives for the synthesis of a broader range of complex molecules with high stereochemical control.
Integration of Computational and Experimental Approaches
The integration of computational and experimental approaches is becoming increasingly important in advancing the understanding and manipulation of chemical compounds like this compound. Computational methods, such as quantum chemical calculations and molecular simulations, can provide insights into reaction mechanisms, molecular properties, and interactions that are difficult to obtain experimentally. nih.gov
Computational studies can aid in the design of new catalysts and reaction conditions for this compound synthesis and transformations. For instance, computational studies have been used in conjunction with experimental work to understand the mechanism of sustainable alkylation reactions involving nitriles. kaust.edu.sa Theoretical calculations can help elucidate the role of catalysts and intermediates, guiding the development of more efficient processes.
Furthermore, computational tools can be applied to predict the physical and chemical properties of this compound and its derivatives, such as solubility parameters. nih.gov This is valuable for designing new formulations and applications. The development of quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, can also benefit from computational approaches. researchgate.net
Future research should focus on a more seamless integration of computational modeling with experimental validation to accelerate the discovery and optimization of this compound chemistry. This includes developing more accurate computational models for predicting reactivity and selectivity, as well as utilizing high-throughput experimental techniques to generate data for validating and refining these models.
Novel Applications in Functional Materials and Nanotechnology
This compound's chemical structure, with its polar nitrile group and flexible alkyl chain, makes it a potential candidate for applications in functional materials and nanotechnology. Functional materials are engineered to possess specific properties for desired functions in various devices and applications. alliedacademies.org Nanotechnology involves the design, synthesis, and application of materials at the nanoscale, leading to unique properties. alliedacademies.orgharrickplasma.com
Research could explore the incorporation of this compound into polymers, liquid crystals, or other material matrices to impart specific properties. The nitrile group can participate in intermolecular interactions, influencing material properties such as polarity, solubility, and self-assembly behavior.
In nanotechnology, this compound could potentially be used in the synthesis or surface modification of nanomaterials. Plasma treatment, for example, is used in nanotechnology to modify surfaces at the nanoscale and control properties like wettability and chemical reactivity, which are essential for fabricating nanostructures. harrickplasma.com While not explicitly mentioning this compound, this highlights the potential for using organic molecules to functionalize nanomaterials. Future research could investigate the use of this compound in the creation of functional nanomaterials for applications such as sensors, where nano-functional materials are being developed for detecting various analytes. mdpi.com The integration of computational and experimental approaches could aid in designing this compound-based nanomaterials with tailored properties. fishersci.ca
Environmental Remediation and Green Chemistry Initiatives
This compound's role in environmental remediation and its alignment with green chemistry principles are important areas for future investigation. Green chemistry focuses on preventing pollution at the molecular level by designing safer chemicals and processes. epa.gov Environmental remediation, on the other hand, involves cleaning up existing pollutants. hidenisochema.com Green chemistry can contribute to remediation by developing less hazardous cleanup technologies. epa.gov
While this compound itself has been identified as a component in natural rubber and its safety as a fragrance material regarding the aquatic environment has been assessed, future research can explore its potential in environmental applications or the development of greener processes related to its production or use. researchgate.net
One area could be the development of sustainable methods for the degradation or removal of this compound from the environment if necessary. Bioremediation, using microorganisms or enzymes to break down pollutants, could be a potential avenue. Research into the biological activities of related compounds suggests the potential for microbial interactions.
Furthermore, the principles of green chemistry can be applied to the entire lifecycle of this compound, from its synthesis to its disposal. This includes using renewable feedstocks, minimizing energy consumption, avoiding hazardous solvents and reagents, and designing for degradation or recycling. epa.gov The use of green solvents in remediation processes, while not specifically tied to this compound, illustrates the broader context of environmentally friendly approaches that could be relevant. hidenisochema.comnumberanalytics.comsioc-journal.cn Future research aligning this compound chemistry with circularity principles, which aim to design out waste and keep materials in use, is also a relevant direction. itrcweb.org
Exploration of Broader Biological Activities
While some biological activities of this compound have been noted, such as antimicrobial activity against certain bacteria and cytotoxic effects on cancer cell lines, further exploration of its broader biological interactions and potential applications is warranted. Studies have indicated that this compound can inhibit the growth of bacteria like Bacillus cereus and Staphylococcus aureus. Research also suggests it can induce apoptosis in certain human colon cancer cell lines.
Future research could delve deeper into the mechanisms behind these observed biological effects. This might involve studying its interactions with cellular components, its influence on metabolic pathways, or its potential to disrupt cell membranes.
Beyond antimicrobial and cytotoxic effects, this compound or its derivatives could be investigated for other biological activities. Research on related nitrile compounds has shown diverse biological implications, including potential in drug development. solubilityofthings.com Exploring the biological activities of this compound in different biological systems, including plants, fungi, and other microorganisms, could reveal novel applications or ecological roles. cabidigitallibrary.org Understanding the biological fate and potential metabolism of this compound in various organisms is also crucial for assessing its environmental impact and potential therapeutic uses.
Q & A
Q. What is the structural formula and IUPAC nomenclature of Hexanenitrile?
this compound (C₆H₁₁N) is a nitrile with the structure CH₃(CH₂)₄CN. Its IUPAC name is derived from the six-carbon chain, where the nitrile group (-CN) is positioned at the terminal carbon. This structure is critical for understanding its reactivity in hydrolysis and reduction reactions .
Q. How can this compound be synthesized from hexanoic acid?
this compound can be synthesized via a two-step process:
- Step 1: Convert hexanoic acid (C₅H₁₁COOH) to hexanoyl chloride using reagents like SOCl₂ or PCl₅.
- Step 2: React hexanoyl chloride (C₅H₁₁COCl) with ammonia to form hexanamide (C₅H₁₁CONH₂), followed by dehydration to yield this compound .
Q. How many structural isomers are possible for primary amines with the formula C₅H₁₃N?
There are 8 structural isomers of primary amines (C₅H₁₁NH₂), arising from variations in carbon chain branching. For example, isomers include pentan-1-amine, 3-methylbutan-1-amine, and 2-ethylpropan-1-amine. Discrepancies in reported counts (e.g., 7 vs. 8) may stem from differing classification criteria .
Q. What is the solubility profile of 1-aminopentane (pentylamine) in water and organic solvents?
1-Aminopentane is water-miscible due to hydrogen bonding between its -NH₂ group and water. In non-polar solvents, solubility decreases as the alkyl chain dominates intermolecular interactions. Kovats Retention Index data (polar: 1006–1020; non-polar: 712–744) further reflect its polarity-dependent chromatographic behavior .
Advanced Research Questions
Q. What is the experimental protocol for converting this compound to 1-aminopentane, and what are the critical reaction parameters?
The conversion involves three steps:
- Hydrolysis: this compound → hexanoic acid using acidic/basic conditions.
- Chlorination: Hexanoic acid → hexanoyl chloride (SOCl₂, 70–80°C).
- Ammonolysis: Hexanoyl chloride → hexanamide (excess NH₃), followed by reduction (LiAlH₄ or H₂/Pd) to 1-aminopentane. Key parameters include temperature control, reagent stoichiometry, and catalyst selection .
Q. What contradictions exist in occupational exposure limits (OELs) for this compound, and how should researchers address them?
Current OELs (6 ppmv) are based on surrogate data from propanenitrile. However, PAC-1 and PAC-2 values for this compound (established by the U.S. DOE) are significantly lower, suggesting the need for toxicological re-evaluation. Researchers should prioritize species-specific toxicity studies to resolve this discrepancy .
Q. How does microwave-assisted hydrolysis affect the activation energy of this compound hydrolysis compared to conventional methods?
Microwave irradiation reduces the apparent activation energy to 70 ± 3 kJ/mol by enhancing localized heating at the catalyst surface (ΔT ≈ +9 K). This method improves reaction efficiency and selectivity, particularly in heterogeneous catalytic systems .
Q. How does the partition coefficient (K₀) influence the extraction efficiency of this compound in stir bar sorptive extraction (SBSE)?
Extraction efficiency increases with K₀ values: this compound (K₀ = 1.82) exhibits higher sensitivity in SBSE compared to shorter-chain nitriles (e.g., acetonitrile, K₀ = -0.15). Longer alkyl chains enhance hydrophobic interactions with the polydimethylsiloxane coating, improving method detection limits (MDLs) .
Q. What methodological considerations arise when resolving discrepancies in structural isomer counts for C₅H₁₃N amines?
Discrepancies (e.g., 7 vs. 8 isomers) stem from ambiguous classification of primary/secondary amines or exclusion of stereoisomers. Researchers should use computational tools (e.g., molecular docking software) and IUPAC guidelines to systematically validate isomer counts .
Q. How do the polarity and molecular weight of this compound influence its gas chromatography (GC) retention behavior?
this compound’s retention time in GC correlates with its polarity (Kovats Index: 712–744 in non-polar columns) and molecular weight (97.16 g/mol). Semi-polar columns (Index: 1006–1020) yield better resolution for nitriles, aiding in analytical method optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
